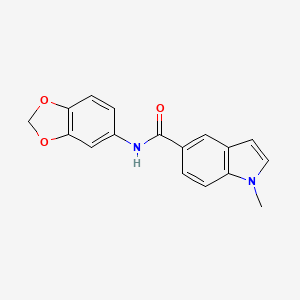![molecular formula C21H22N2O4 B10982250 N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B10982250.png)
N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamyl-beta-alanine , is a synthetic compound with the molecular formula C21H22N2O4. It has a molecular weight of approximately 366.41 g/mol . The compound features an indole ring substituted with a benzyloxy group and a propanoyl side chain attached to a beta-alanine moiety.
Preparation Methods
a. Synthetic Routes: The synthesis of N-carbamyl-beta-alanine involves several steps. One common approach is as follows:
Indole Derivatization: Start with 6-benzyloxyindole, which can be synthesized from indole and benzyl bromide.
Propanoylation: Introduce the propanoyl group by reacting 6-benzyloxyindole with propanoyl chloride or propanoic anhydride.
Carbamoylation: The final step is the carbamoylation of the beta-alanine portion using carbamoyl chloride or other carbamoylating agents.
b. Industrial Production: While N-carbamyl-beta-alanine is not produced on a large scale industrially, it serves as an important intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
N-carbamyl-beta-alanine can undergo various chemical reactions:
Hydrolysis: The carbamoyl group can be hydrolyzed to yield beta-alanine.
Amidation: The amide linkage between the indole and beta-alanine portions can be cleaved under specific conditions.
Substitution Reactions: The benzyloxy group can be replaced by other functional groups.
Common reagents include hydrochloric acid, base, and various nucleophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
a. Medicinal Chemistry:
Anticancer Agents: N-carbamyl-beta-alanine derivatives have shown potential as anticancer agents due to their interaction with cellular targets.
Neuroprotection: Some studies explore its neuroprotective effects against oxidative stress.
Pharmaceutical Intermediates: N-carbamyl-beta-alanine serves as a building block for more complex molecules.
Agrochemicals: It may find applications in crop protection.
Mechanism of Action
The exact mechanism of N-carbamyl-beta-alanine’s effects remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
N-carbamyl-beta-alanine shares similarities with other beta-alanine derivatives, such as N-benzyl-beta-alanine, N-cyclohexyl-beta-alanine, and N-maleoyl-beta-alanine . its unique combination of indole and beta-alanine moieties sets it apart.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[3-(6-phenylmethoxyindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C21H22N2O4/c24-20(22-11-8-21(25)26)10-13-23-12-9-17-6-7-18(14-19(17)23)27-15-16-4-2-1-3-5-16/h1-7,9,12,14H,8,10-11,13,15H2,(H,22,24)(H,25,26) |
InChI Key |
XOIKFTXXODOMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982168.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B10982169.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide](/img/structure/B10982172.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)
![4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10982183.png)
![{1-[({3-[(4-Fluorophenyl)sulfonyl]propanoyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B10982190.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B10982191.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B10982192.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10982224.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982231.png)

![4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10982239.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)
